3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O/c1-11-7-16-21-9-12(10-23(16)22-11)3-2-6-20-17(24)13-4-5-14(18)15(19)8-13/h4-5,7-10H,2-3,6H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYGZXIBZWCIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of amidoximes with trifluoroacetic anhydride or ethyl chloroformate, followed by further functionalization . The reaction conditions often require elevated temperatures and the use of catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Structure and Composition
The molecular formula of 3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide is with a molecular weight of 288.25 g/mol. The compound features a difluorobenzamide moiety linked to a propyl chain that incorporates a pyrazolo[1,5-a]pyrimidine structure.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential as an inhibitor of various enzymes and receptors involved in disease pathways.
Mechanism of Action:
- Kinase Inhibition: Preliminary studies suggest that this compound may inhibit key kinases involved in cell signaling pathways, particularly those associated with cancer progression.
- Targeted Therapy: The compound’s ability to selectively inhibit certain molecular targets makes it a candidate for targeted cancer therapies.
The biological activity of this compound has been explored in various studies:
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Kinase Inhibition | Polo-like kinase 1 (Plk1) | |
| Antiproliferative | Various cancer cell lines | |
| Apoptosis Induction | Cancer cells |
Study on Kinase Inhibitors
A study published in 2020 investigated novel inhibitors targeting the polo-box domain of Plk1. This research highlighted the significance of structural modifications in enhancing the potency and selectivity against cancer cells, indicating that compounds like this compound could be optimized for better therapeutic effects.
Antihypertensive Properties
Research on related pyrazolo[1,5-a]pyrimidine derivatives suggested potential antihypertensive effects through inhibition of specific pathways involved in vascular regulation. This opens avenues for further investigation into cardiovascular applications.
Structure-Activity Relationship (SAR)
A comprehensive SAR study revealed that modifications at specific positions significantly affect the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. These findings are crucial for optimizing drug design and enhancing efficacy.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth .
Comparison with Similar Compounds
Key Structural and Functional Analogs:
7-rh Benzamide (3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)-ethynyl)): Structure: Shares the pyrazolo[1,5-a]pyrimidine core but uses an ethynyl linker instead of a propyl group.
BJ13375 (4-Fluoro-2-methyl-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzenesulfonamide):
- Structure : Replaces the benzamide group with a sulfonamide and substitutes 4-fluoro-2-methyl on the aromatic ring.
- Molecular Formula : C₁₇H₁₉FN₄O₂S (MW: 362.42) vs. the target compound’s inferred formula ~C₂₀H₁₇F₂N₃O (MW: ~365.37).
- Differentiation : Sulfonamide groups typically enhance solubility but may reduce membrane permeability compared to benzamides. The fluorine substitution pattern also differs, which could impact target selectivity .
PBIT (2-(4-Methylphenyl)-1,2-benzisothiazol-3(2H)-one):
- Structure : A benzisothiazolone-based KDM5A inhibitor, structurally distinct from the target compound.
- Activity : Inhibits histone demethylase KDM5A, highlighting how heterocyclic variations dictate target specificity (e.g., pyrazolo-pyrimidines vs. benzisothiazolones) .
Research Findings and Data Analysis
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Structural Impact on Activity :
- Biological Implications: 7-rh’s synergy with palbociclib suggests pyrazolo-pyrimidine derivatives may target cell cycle regulators, a hypothesis applicable to the target compound . PBIT’s distinct structure underscores that minor heterocyclic changes (e.g., benzisothiazolone vs. pyrazolo-pyrimidine) can shift targets from demethylases to kinases .
Biological Activity
3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 288.25 g/mol. The compound features a difluorobenzamide structure linked to a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.25 g/mol |
| CAS Number | 1797329-03-3 |
Kinase Inhibition
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine core can act as selective inhibitors of various kinases. For example, they have shown efficacy against kinases involved in cancer progression and neurodegenerative diseases. The inhibition of these kinases can disrupt signaling pathways that contribute to disease states.
Neuroleptic Activity
Similar benzamide derivatives have been studied for their neuroleptic properties. For instance, compounds with structural similarities have demonstrated significant effects on apomorphine-induced behaviors in animal models, suggesting potential applications in treating psychotic disorders .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly through its action as a kinase inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their ability to inhibit c-Kit and other receptor tyrosine kinases, which are often overexpressed in various cancers .
Neuroprotective Effects
In the context of neurodegenerative diseases such as Alzheimer's, pyrazolo[1,5-a]pyrimidines have been identified as potential therapeutic agents due to their ability to inhibit microtubule affinity regulating kinase (MARK) . This mechanism may help in reducing tau phosphorylation and subsequent neurofibrillary tangle formation.
Case Study 1: Cancer Treatment
A study evaluated the effects of a related pyrazolo[1,5-a]pyrimidine compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting the hypothesis that this class of compounds may effectively target cancerous cells through kinase inhibition.
Case Study 2: Neurodegeneration
In another investigation focusing on Alzheimer's disease models, compounds similar to this compound were shown to improve cognitive function and reduce amyloid plaque formation. These findings suggest a promising avenue for future drug development targeting neurodegenerative conditions.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 3,4-difluoro-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzamide?
Methodological Answer: Key steps include:
- Sonogashira coupling for linking pyrazolo[1,5-a]pyrimidine to the benzamide core (reaction time: 12–24 hours at 60–80°C under inert gas) .
- Fluorinated benzamide synthesis via amide coupling using EDCI/HOBt or DCC as catalysts, with yields improved by controlling stoichiometry (1:1.2 molar ratio of acid to amine) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of:
- NMR spectroscopy : - and -NMR to verify fluorine substitution patterns and pyrazolo[1,5-a]pyrimidine ring conformation (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid mobile phase) to assess purity and molecular ion peaks (e.g., [M+H] at m/z 413.2) .
- Elemental analysis : Confirm C, H, N, F percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. What experimental designs are critical for evaluating DDR1 kinase inhibition potency and selectivity?
Methodological Answer:
- Enzymatic assays : Measure IC using recombinant DDR1 kinase (ATP concentration: 10 µM) and a fluorescence-based ADP-Glo™ kit. Compare against DDR2, Bcr-Abl, and c-Kit to assess selectivity (e.g., IC for DDR1: 6.8 nM vs. >1 µM for off-target kinases) .
- Cellular assays : Use cancer cell lines (e.g., MCF7) with high DDR1 expression. Quantify inhibition via SRB assays and validate with siRNA silencing controls .
- Selectivity profiling : Utilize kinase panels (e.g., 455-kinase screen) to calculate S(35)/S(10) scores (ideal: <0.05) .
Q. How can structural modifications enhance target specificity against DDR1?
Methodological Answer:
- Substituent optimization : Replace the 2-methyl group on pyrazolo[1,5-a]pyrimidine with bulkier substituents (e.g., ethyl or cyclopropyl) to sterically hinder off-target binding .
- Fluorine positioning : Adjust 3,4-difluoro substitution on benzamide to modulate electron-withdrawing effects and improve binding affinity (e.g., 3-F vs. 4-F analogs show 2-fold differences in K) .
- Linker length : Test propyl vs. ethyl spacers; longer chains (e.g., propyl) improve conformational flexibility and DDR1 interaction .
Q. How should researchers address contradictions in potency data across different cell models?
Methodological Answer:
- Context-dependent validation : Replicate assays in isogenic cell lines (e.g., PIK3CA/AKT1 mutant vs. wild-type MCF7) to isolate genetic contributors .
- Microenvironment modeling : Incorporate stromal cells or CAF-conditioned media to assess LA-driven invasion suppression (e.g., 7rh reduces invasion by 60% in co-culture systems) .
- Dose-response normalization : Use CalcuSyn 2.0 to calculate combination index (CI) values for drug combinations (e.g., 7rh + palbociclib CI: 0.3–0.5, indicating synergy) .
Q. What methodologies are recommended for studying environmental persistence and ecotoxicity?
Methodological Answer:
- Degradation studies : Conduct hydrolysis/photolysis experiments (pH 4–9, UV light) to quantify half-life (t) in water .
- Bioaccumulation assays : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCF) .
- Genotoxicity screening : Perform Ames tests (TA98/TA100 strains) and micronucleus assays in human lymphocytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
